molecular formula C16H13N3O B1270644 2-(4-Aminophenyl)-4-quinolinecarboxamide CAS No. 444151-71-7

2-(4-Aminophenyl)-4-quinolinecarboxamide

Cat. No. B1270644
M. Wt: 263.29 g/mol
InChI Key: ZDNWNEUJPGXWSR-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-4-quinolinecarboxamide is a compound that belongs to the class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring. The compound has been synthesized and investigated for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)-4-quinolinecarboxamide and its derivatives involves condensation reactions of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. These intermediates are obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride. The synthesis process aims at developing compounds with potential biological activities, including inhibitory effects on certain enzymes or receptors (Uchida et al., 1995).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-(4-Aminophenyl)-4-quinolinecarboxamide, is characterized by the presence of a quinoline core attached to various functional groups. These structures have been elucidated using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. The presence of the quinoline moiety contributes to the compound's chemical properties and biological activities.

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including condensation, cyclization, and substitution reactions, depending on the functional groups present in the molecule. These reactions are essential for the synthesis of diverse quinoline-based compounds with potential therapeutic applications. The chemical properties of these compounds are significantly influenced by the quinoline core and the substituents attached to it.

Physical Properties Analysis

The physical properties of 2-(4-Aminophenyl)-4-quinolinecarboxamide, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are crucial for the compound's application in different fields, including pharmaceuticals. The solubility in various solvents can affect the compound's bioavailability and formulation into dosage forms.

Chemical Properties Analysis

2-(4-Aminophenyl)-4-quinolinecarboxamide exhibits a range of chemical properties, including acid-base behavior, reactivity towards nucleophiles and electrophiles, and photophysical properties. These properties are explored to understand the compound's reactivity and potential as a chemical intermediate in organic synthesis and its interaction with biological targets.

Scientific Research Applications

Polymerization and Material Sciences

2-(4-Aminophenyl)-4-quinolinecarboxamide derivatives have applications in polymerization and material sciences. A study by Baek, Ferguson, & Tan (2003) investigated the polymerization of related compounds, focusing on the synthesis of hyperbranched aromatic polyamides. These materials are relevant for developing low-temperature, thermally curable thermosetting resin systems for high-temperature applications.

Synthesis and Structural Analysis

The synthesis and structural analysis of quinoline derivatives are vital for various scientific applications. Bobál et al. (2012) developed a microwave-assisted method for preparing substituted anilides of quinoline-2-carboxylic acid. This method offers a more efficient approach to synthesizing these compounds, which are crucial in various research and industrial applications.

Anticancer Research

2-(4-Aminophenyl)-4-quinolinecarboxamide and its derivatives also show promise in anticancer research. Bhatt, Agrawal, & Patel (2015) synthesized various derivatives and assessed their efficacy against different carcinoma cell lines. This study highlights the potential of these compounds as novel anticancer agents.

Dye Synthesis

Compounds structurally similar to 2-(4-Aminophenyl)-4-quinolinecarboxamide have been used in dye synthesis. Krishnan, Sekar, & Seshadri (1986) studied the synthesis of disazo and trisazo acid and direct dyes, demonstrating the utility of these compounds in the textile industry.

Corrosion Inhibition

Quinoline derivatives, closely related to 2-(4-Aminophenyl)-4-quinolinecarboxamide, have been used as corrosion inhibitors. Singh, Srivastava, & Quraishi (2016) explored the corrosion mitigation effect of such derivatives on mild steel, indicating their potential application in protecting metals from corrosion.

Drug Synthesis and Evaluation

The synthesis and evaluation of quinoline derivatives for pharmaceutical applications are also notable. Research by Jansson et al. (2006) on laquinimod, a drug in clinical trials for multiple sclerosis, showcases the significance of these compounds in medicinal chemistry.

Future Directions

Research is ongoing into the benzothiazole scaffold, with recent reports on the synthesis and design of analogs of the benzothiazole amide system, their antimicrobial activity, and the possible mode of action . Future research may focus on further optimizing synthetic conditions and developing new synthetic approaches .

properties

IUPAC Name

2-(4-aminophenyl)quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,17H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNWNEUJPGXWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360778
Record name BAS 03370244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-4-quinolinecarboxamide

CAS RN

444151-71-7
Record name BAS 03370244
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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